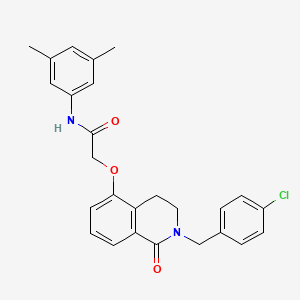

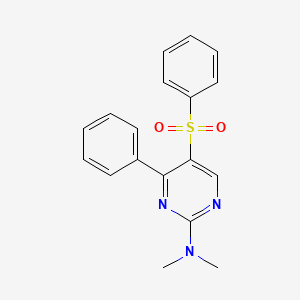

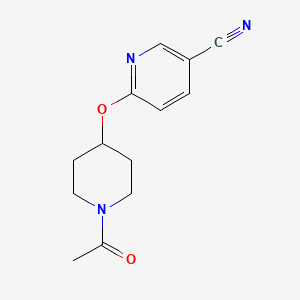

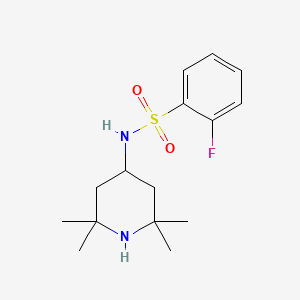

5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine" is a pyrimidine derivative that is of interest due to its potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It is a crucial component of nucleic acids (DNA and RNA) and is involved in many pharmaceutical compounds.

Synthesis Analysis

The synthesis of related pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines involves the reaction of (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by treatment with hydrogen peroxide and acetic acid to form N-oxides, and finally dimerization in acetic anhydride to yield the final product . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different compounds. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π–π interactions between the phenyl and pyrimidine groups of neighboring molecules, forming molecular chains . These interactions are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

Pyrimidine and its derivatives can undergo various chemical reactions, including hydrogen bonding with sulfonate groups, as seen in the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate . These interactions are significant for the formation of crystal structures and can influence the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. For example, the analysis of primary and secondary aliphatic amines in water after derivatization with benzenesulfonyl chloride indicates that these derivatives can be extracted and measured by gas chromatography-mass spectrometry, suggesting their stability and suitability for analytical procedures . The properties such as solubility, melting point, and reactivity can be influenced by the nature of the substituents and the overall molecular structure.

科学的研究の応用

Structural and Synthetic Studies

Synthesis and Molecular Structure Analysis : The compound and its derivatives have been synthesized and structurally characterized to explore their potential in medicinal chemistry. For instance, Rublova et al. (2017) synthesized new sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and conducted a kinetic investigation along with a detailed molecular-electronic structure analysis (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Application in Chemical Synthesis : The compound's derivatives have been utilized in various chemical syntheses. Sączewski (2013) discussed its role in conversions such as carbamoylation and the synthesis of N-(benzenesulfonyl)ureas and carbamates, showcasing its versatility in organic synthesis (Sączewski, 2013).

Biological and Chemical Properties

Antibacterial and Enzyme Inhibition : Abbasi et al. (2017) investigated the antibacterial potential and inhibitory activity against lipoxygenase enzyme of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, highlighting the compound's relevance in the development of new therapeutic agents (Abbasi, Farani, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, & Qurat-Ul-Ain, 2017).

Selective Serotonin Receptor Antagonism : A study by Ivachtchenko et al. (2011) disclosed the synthesis, biological evaluation, and structure-activity relationships of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines as highly potent and specific serotonin 5-HT6 receptor antagonists, indicating the compound's potential utility in neuropharmacology (Ivachtchenko, Golovina, Kadieva, Koryakova, Mitkin, Tkachenko, Kysil, & Okun, 2011).

Catalysis and Organic Transformations : The versatility of the compound is further demonstrated in catalysis and organic transformations, where its sulfonamide derivatives are explored for their efficiency and selectivity in various chemical reactions, contributing to advancements in synthetic methodology and material science.

Safety and Hazards

特性

IUPAC Name |

5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-21(2)18-19-13-16(17(20-18)14-9-5-3-6-10-14)24(22,23)15-11-7-4-8-12-15/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPISNUBARJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)

![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)